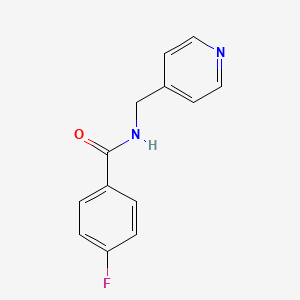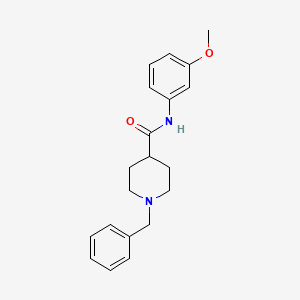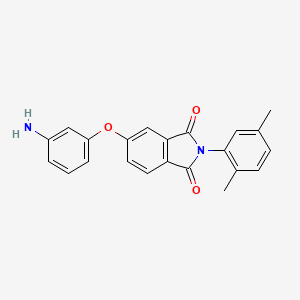
4-fluoro-N-(4-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(4-pyridinylmethyl)benzamide, also known as PFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PFB is a small molecule that belongs to the class of benzamides and is synthesized through a multi-step process.
Mécanisme D'action
4-fluoro-N-(4-pyridinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist by binding to the receptor and blocking the action of dopamine. This results in a decrease in the release of dopamine in the brain, which is believed to be responsible for the antipsychotic effects of 4-fluoro-N-(4-pyridinylmethyl)benzamide. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(4-pyridinylmethyl)benzamide has a number of biochemical and physiological effects, including a decrease in dopamine release, an increase in serotonin release, and a decrease in the production of pro-inflammatory cytokines. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have a low affinity for other dopamine receptors, which reduces the risk of side effects associated with other antipsychotic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-fluoro-N-(4-pyridinylmethyl)benzamide is its selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of 4-fluoro-N-(4-pyridinylmethyl)benzamide is its relatively low potency compared to other antipsychotic drugs.
Orientations Futures
There are several future directions for the study of 4-fluoro-N-(4-pyridinylmethyl)benzamide, including the development of more potent analogs, the investigation of its potential as an antidepressant and anti-inflammatory agent, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of 4-fluoro-N-(4-pyridinylmethyl)benzamide in clinical trials.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(4-pyridinylmethyl)benzamide involves several steps, including the formation of the pyridine ring and the introduction of the fluorine atom. The process starts with the reaction of 4-chloromethylbenzoic acid with pyridine to form 4-pyridinylmethylbenzoic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to form 4-pyridinylmethylbenzamide. Finally, the fluorine atom is introduced through a substitution reaction using a fluorinating agent such as TMSF.
Applications De Recherche Scientifique
4-fluoro-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications, including as an antipsychotic, antidepressant, and anti-inflammatory agent. Studies have shown that 4-fluoro-N-(4-pyridinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHGJWWGAIYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386100 |
Source


|
| Record name | 4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
CAS RN |
63825-03-6 |
Source


|
| Record name | 4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)